![molecular formula C21H23N3O2 B7720536 N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B7720536.png)
N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
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Overview
Description
N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as DMOTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied extensively for its potential applications in various scientific fields, including fluorescence sensing, bioimaging, and optoelectronics. In fluorescence sensing, N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been used as a probe for detecting metal ions and amino acids. In bioimaging, N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been used as a fluorescent marker for imaging cells and tissues. In optoelectronics, N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been used as a material for organic light-emitting diodes and organic field-effect transistors.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed that N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide interacts with biomolecules, such as proteins and nucleic acids, through non-covalent interactions, such as hydrogen bonding and π-π stacking.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have shown that N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide exhibits fluorescence properties and can be used as a fluorescent marker for imaging cells and tissues. In addition, N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is its high fluorescence quantum yield, which makes it a highly sensitive probe for detecting biomolecules. In addition, N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has good photostability, which allows for long-term imaging experiments. However, one of the limitations of N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is its sensitivity to pH and solvent polarity, which can affect its fluorescence properties.
Future Directions
There are several future directions for N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide research. One area of focus is the development of new synthesis methods to improve the yield and purity of N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. Another area of focus is the exploration of N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide's potential applications in drug delivery and cancer therapy. In addition, further studies are needed to understand the mechanism of action of N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide and its interactions with biomolecules.
Synthesis Methods
N-(2,3-dimethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a multistep process involving the reaction of 2,3-dimethylaniline and p-tolylacetic acid with thionyl chloride, followed by the reaction of the resulting intermediate with 1,2,4-oxadiazole-5-carboxylic acid hydrazide. The final product is obtained by reacting the resulting intermediate with butanoyl chloride.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-10-12-17(13-11-14)21-23-20(26-24-21)9-5-8-19(25)22-18-7-4-6-15(2)16(18)3/h4,6-7,10-13H,5,8-9H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFSTIXOGKYTJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
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